(2-hydroxy-8-methylquinolin-3-yl)methyl 4-fluorobenzoate
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Description
The compound “(2-hydroxy-8-methylquinolin-3-yl)methyl 4-fluorobenzoate” is a complex organic molecule that contains a quinoline ring, a benzoate ester group, and a fluorine atom. Quinoline is a heterocyclic aromatic organic compound with a bicyclic structure, made of fused benzene and pyridine rings . The benzoate ester group is commonly found in various pharmaceuticals and is known for its antimicrobial properties . The presence of a fluorine atom can enhance the biological activity of organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (quinoline and benzoate), a hydroxyl group, a methyl group, and a fluorine atom . These functional groups could influence the compound’s reactivity, polarity, and interactions with biological systems .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The quinoline ring might undergo electrophilic substitution reactions, while the ester group could participate in hydrolysis or transesterification reactions . The presence of the fluorine atom might also affect the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .Safety and Hazards
Properties
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3/c1-11-3-2-4-13-9-14(17(21)20-16(11)13)10-23-18(22)12-5-7-15(19)8-6-12/h2-9H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAOQIIQWHBXIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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